2,2,4,4,4-Pentafluorobutanoic acid
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Overview
Description
2,2,4,4,4-Pentafluorobutanoic acid is a fluorinated organic compound with the molecular formula C4H3F5O2 It is characterized by the presence of five fluorine atoms attached to the butanoic acid backbone, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,4-Pentafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the direct fluorination of butanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4,4-Pentafluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaOH, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols or aldehydes.
Substitution: Fluorinated derivatives with various functional groups.
Scientific Research Applications
2,2,4,4,4-Pentafluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design, particularly in the development of fluorinated drugs with improved metabolic stability.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2,4,4,4-Pentafluorobutanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and dipole-dipole interactions, which can influence the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are often related to its ability to modulate enzyme activity and alter the physicochemical properties of biological membranes.
Comparison with Similar Compounds
- 2,2,3,3,3-Pentafluoropropanoic acid
- 2,2,3,3,4,4,4-Heptafluorobutanoic acid
- 2,2,3,3,4,4,5,5-Octafluoropentanoic acid
Comparison: 2,2,4,4,4-Pentafluorobutanoic acid is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties compared to its analogs. For example, 2,2,3,3,3-Pentafluoropropanoic acid has a shorter carbon chain and fewer fluorine atoms, resulting in different reactivity and physical properties. Similarly, 2,2,3,3,4,4,4-Heptafluorobutanoic acid and 2,2,3,3,4,4,5,5-Octafluoropentanoic acid have more fluorine atoms, which can lead to increased stability and different interaction profiles with biological targets.
Biological Activity
2,2,4,4,4-Pentafluorobutanoic acid (PFBA) is a perfluorinated carboxylic acid that has gained attention due to its unique chemical properties and potential biological activities. This compound is part of a larger class of perfluorinated compounds (PFCs) known for their environmental persistence and bioaccumulation potential. Understanding the biological activity of PFBA is crucial for assessing its safety and potential applications in various fields.
PFBA is characterized by the presence of five fluorine atoms attached to a butanoic acid backbone. Its molecular formula is C4F5O2, and it exhibits high stability due to the strong carbon-fluorine bonds. This stability contributes to its resistance to degradation in the environment.
Toxicological Studies
Research indicates that PFBA can influence various biological systems. Toxicological studies have shown that PFBA can disrupt endocrine functions and potentially lead to adverse health effects. For instance, a study highlighted the compound's ability to alter lipid metabolism in animal models, suggesting a link between PFBA exposure and metabolic disorders .
The biological activity of PFBA is primarily attributed to its interaction with cellular membranes and proteins. The fluorinated structure enhances its lipophilicity, allowing it to penetrate biological membranes more easily than non-fluorinated analogs. This property may facilitate its interaction with membrane proteins, leading to alterations in cellular signaling pathways.
Case Study 1: Endocrine Disruption
A significant body of research has focused on the endocrine-disrupting potential of PFBA. In a controlled study involving rat models, exposure to PFBA resulted in altered levels of thyroid hormones and disrupted reproductive functions. The study concluded that PFBA could act as an endocrine disruptor, affecting hormone signaling pathways critical for normal physiological functions .
Case Study 2: Metabolic Effects
Another study investigated the metabolic effects of PFBA on liver function. The results demonstrated that PFBA exposure led to increased liver enzyme levels indicative of hepatotoxicity. Additionally, changes in lipid profiles were observed, suggesting that PFBA may contribute to fatty liver disease .
Data Tables
Environmental Impact
PFBA's persistence in the environment raises concerns about its ecological impact. Studies have detected PFBA in various environmental matrices, including water sources and wildlife. Its bioaccumulation potential poses risks not only to human health but also to ecosystems.
Properties
CAS No. |
856293-25-9 |
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Molecular Formula |
C4H3F5O2 |
Molecular Weight |
178.06 g/mol |
IUPAC Name |
2,2,4,4,4-pentafluorobutanoic acid |
InChI |
InChI=1S/C4H3F5O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11) |
InChI Key |
NFPKGOYZJQGPFY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)(F)F)C(F)(F)F |
Origin of Product |
United States |
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